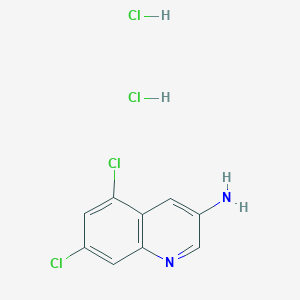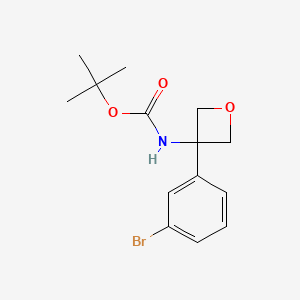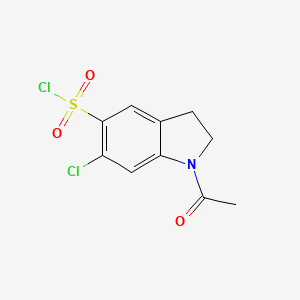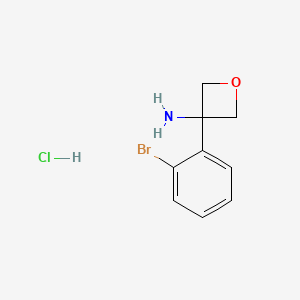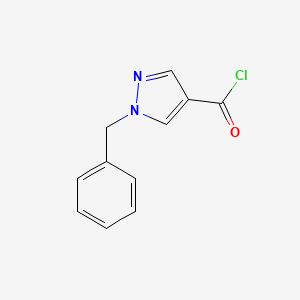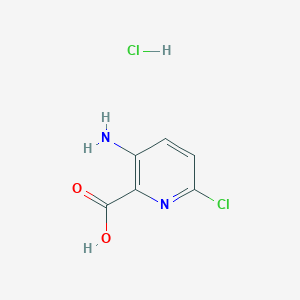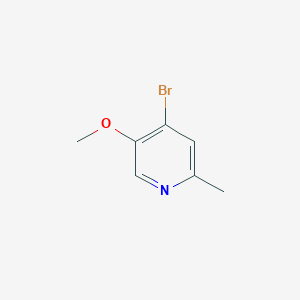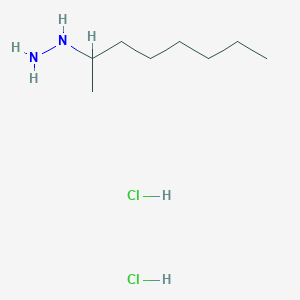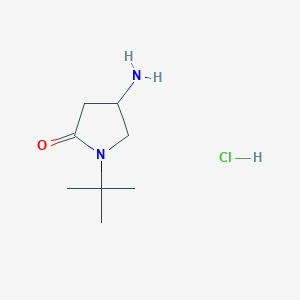methanone hydrobromide CAS No. 1448046-01-2](/img/structure/B1377783.png)
[5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide
Overview
Description
“5-(Aminomethyl)-2-thienylmethanone hydrobromide” is an organic compound . Its molecular formula is C10H10BrNOS2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom, a nitrogen atom, an oxygen atom, a sulfur atom, and ten carbon atoms .Physical And Chemical Properties Analysis
The molecular weight of this compound is 304.2 g/mol. Other physical and chemical properties are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
5-(Aminomethyl)-2-thienylmethanone hydrobromide and its derivatives have been a subject of research due to their complex chemical structure and potential applications. The compound is involved in various chemical reactions, demonstrating its utility in organic synthesis:
Bio-Potent Derivatives Synthesis :
- A study reported the synthesis of bio-potent derivatives involving thienyl methanone compounds, showcasing their antimicrobial, antioxidant, and insect antifeedant activities. This implies potential applications in developing substances with bioactive properties (Thirunarayanan, 2014).
Spectroscopic Property Analysis :
- Research into the spectroscopic properties of thienyl methanone derivatives revealed insights into their electronic absorption, excitation, and fluorescence properties, indicating their relevance in material sciences and possibly in the development of sensory or optoelectronic devices (Al-Ansari, 2016).
Pharmacological Enhancements :
- The compound has been used to analyze the enhancement of adenosine A1 receptor agonist binding, indicating its potential role in pharmacological enhancements and drug development (Dalpiaz et al., 2002).
Heterocyclic Compound Synthesis :
- The compound's derivatives are utilized in the synthesis of heterocyclic compounds, indicating its utility in creating complex molecules with potential applications in pharmaceuticals and material science (Pokhodylo et al., 2010).
Chemical Transformations and Synthesis
The ability of 5-(Aminomethyl)-2-thienylmethanone hydrobromide to undergo chemical transformations has been a point of interest:
Photocyclisation for Quinoline Synthesis :
- The compound's analogues are used in photocyclisation reactions, demonstrating a methodology for the synthesis of quinolines, a class of compounds with numerous pharmaceutical applications (Austin et al., 2007).
Synthesis of Thieno[2,3-b]-Thiophene Derivatives :
- Research into the synthesis of new thieno[2,3-b]-thiophene derivatives utilizing thienyl methanone derivatives highlights its importance in developing compounds with potential electronic and pharmaceutical applications (Mabkhot et al., 2010).
Aminodiene Bicyclization in Synthesis :
- The compound has been used in studies involving aminodiene bicyclization, which is critical in synthesizing complex organic molecules, indicating its importance in synthetic chemistry (Jiang & Livinghouse, 2010).
Receptor Binding Analysis for Reproductive Disease Treatments :
- Thieno[2,3-d]pyrimidine-2,4-dione derivatives of the compound have been analyzed for their binding activity to human GnRH receptors, showcasing its potential in treating reproductive diseases (Guo et al., 2003).
These studies indicate the multifaceted applications of 5-(Aminomethyl)-2-thienylmethanone hydrobromide in scientific research, ranging from pharmaceuticals to material sciences. The compound's ability to participate in various chemical reactions makes it a valuable subject for further study in these domains.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-thiophen-2-ylmethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2.BrH/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8;/h1-5H,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSIGWKSIPLWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)
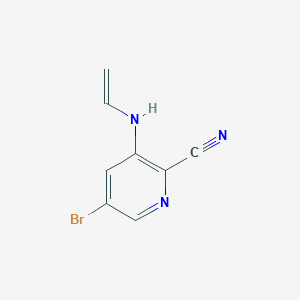
![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
